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MAD2 protein

Cat. No.: B1177533
CAS No.: 141349-76-0
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Description

The MAD2 (Mitotic Arrest Deficient 2) protein, encoded by the MAD2L1 gene in humans, is a critical component of the spindle assembly checkpoint (SAC), a essential surveillance mechanism that ensures the fidelity of chromosome segregation during cell division . This checkpoint prevents the onset of anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes have achieved proper bipolar attachment to the mitotic spindle, thereby preventing aneuploidy . MAD2 functions as a metamorphic protein, switching between an inactive open conformation (O-Mad2) and an active closed conformation (C-Mad2) . The conformational change is central to its mechanism: at unattached kinetochores, a Mad1-C-Mad2 template catalyzes the conversion of cytosolic O-Mad2 to C-Mad2, which then binds to and sequesters the APC/C activator Cdc20 . Together with BubR1 and Bub3, C-Mad2 and Cdc20 form the Mitotic Checkpoint Complex (MCC), which directly inhibits APC/C, halting the cell cycle to allow time for error correction . Researchers value recombinant human MAD2 protein for in vitro studies on ubiquitination, cyclin B degradation assays, and investigating the precise biochemical mechanisms of checkpoint signaling and inactivation . Its role extends beyond basic science, as dysregulation of MAD2 is strongly linked to chromosomal instability and cancer pathogenesis, making it a protein of significant interest in oncology research . This product is a recombinant human this compound with a C-Myc/DDK tag, expressed in HEK293T cells and purified to high concentrations for research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

141349-76-0

Molecular Formula

C12H14O3

Synonyms

MAD2 protein

Origin of Product

United States

Mad2 Protein As a Core Component of the Spindle Assembly Checkpoint Sac

Fundamental Role in Chromosome Segregation Fidelity

MAD2 plays an indispensable role in ensuring the high fidelity of chromosome segregation during mitosis. sdbonline.orgmolbiolcell.orgroyalsocietypublishing.orgplos.org Its primary function is to prevent the premature separation of sister chromatids, a critical step that, if unregulated, can lead to catastrophic consequences for the cell.

Prevention of Aneuploidy and Genomic Instability

Aneuploidy, the state of having an abnormal number of chromosomes, is a hallmark of many cancers and developmental disorders. MAD2 acts as a key guardian against aneuploidy by ensuring that each daughter cell receives a complete and correct set of chromosomes. royalsocietypublishing.orgnih.gov Depletion or malfunction of MAD2 leads to a compromised SAC, resulting in premature entry into anaphase, where sister chromatids separate. sdbonline.orgmolbiolcell.org This premature separation often occurs before all chromosomes are properly attached to the mitotic spindle, leading to mis-segregation and a high frequency of aneuploidy. sdbonline.orgmolbiolcell.orgnih.gov Studies have shown that reduced levels of MAD2 can lead to an increased incidence of aneuploidy in both mitotic and meiotic cells. nih.govbiologists.com

The loss of MAD2 function has been directly linked to genomic instability. Cells lacking sufficient MAD2 exhibit a range of mitotic defects, including the formation of chromatin bridges and the unequal segregation of kinetochores, which are the protein structures on chromosomes where spindle fibers attach. sdbonline.orgmolbiolcell.org This ultimately contributes to a significant change in the DNA content of the cell population over time, highlighting MAD2's critical role in maintaining a stable genome. sdbonline.orgmolbiolcell.org The connection between MAD2 dysfunction and aneuploidy underscores its importance as a tumor suppressor protein, as aneuploidy is a known driver of tumorigenesis. smw.ch

SAC Signaling Pathway and MAD2 Protein Integration

The SAC is a complex signaling network that monitors the attachment of microtubules to kinetochores. MAD2 is a central player in this pathway, acting as a sensor and a signaling molecule that halts the cell cycle until all chromosomes are correctly attached.

Kinetochore-Microtubule Attachment Monitoring

During the early stages of mitosis, MAD2 localizes to unattached kinetochores. sdbonline.orgmolbiolcell.orgbiorxiv.org This localization is a critical first step in the activation of the SAC. sdbonline.orgmolbiolcell.org MAD2, in its open conformation (O-MAD2), is recruited to the kinetochores where it interacts with the MAD1-C-MAD2 complex. uniprot.orgyeastgenome.org This interaction catalyzes the conformational change of O-MAD2 to its closed, active form (C-MAD2). royalsocietypublishing.orgbiorxiv.org This conformational switch is a rate-limiting step in the activation of the SAC. plos.orgbiorxiv.org

The presence of MAD2 at unattached kinetochores is a direct indicator of improper spindle formation. nih.gov As microtubules from the spindle poles attach to the kinetochores, MAD2 is progressively removed. nih.gov Some studies suggest that the release of MAD2 from kinetochores is primarily governed by microtubule attachment, while others indicate that tension generated by bipolar attachment also plays a role. nih.govbiologists.com Regardless of the precise mechanism, the dynamic localization of MAD2 at kinetochores serves as a robust monitoring system for the state of chromosome-spindle connection. sdbonline.orgmolbiolcell.org

"Wait" Signal Generation and Anaphase Delay

Once activated at unattached kinetochores, C-MAD2 becomes a key component of the "wait" signal that delays the onset of anaphase. molbiolcell.orgnih.gov C-MAD2 binds to the protein CDC20, an essential activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. plos.orguniprot.org The formation of the MAD2-CDC20 complex is a critical inhibitory step. sdbonline.orgmolbiolcell.org This complex then incorporates other checkpoint proteins, including BUBR1 and BUB3, to form the Mitotic Checkpoint Complex (MCC). royalsocietypublishing.orgbiorxiv.orgnih.gov

The MCC is the primary effector of the SAC, directly inhibiting the APC/C. biorxiv.orgnih.gov By sequestering CDC20, the MCC prevents the APC/C from targeting key proteins, such as securin and cyclin B, for degradation. nih.gov The degradation of these proteins is a prerequisite for the separation of sister chromatids and the exit from mitosis. Therefore, by generating the MCC, MAD2 effectively puts a brake on the cell cycle, providing the necessary time for the cell to correct any attachment errors and ensure that all chromosomes are properly aligned at the metaphase plate. sdbonline.orgmolbiolcell.orgmolbiolcell.org Even a single unattached kinetochore is sufficient to generate enough of this inhibitory signal to halt the entire process of cell division. nih.govnih.gov

FeatureDescription
MAD2 Conformations Exists in two main states: an inactive "open" conformation (O-MAD2) and an active "closed" conformation (C-MAD2). The conversion from O-MAD2 to C-MAD2 is a key step in SAC activation. plos.orgbiorxiv.orgnih.govnih.govembopress.org
Localization Primarily localizes to unattached kinetochores during prometaphase. sdbonline.orgmolbiolcell.orguniprot.orguniprot.org
Core Interaction Forms a core complex with MAD1 at the kinetochore, which acts as a template to catalyze the conformational change of other MAD2 molecules. uniprot.orgyeastgenome.org
Inhibitory Complex C-MAD2 binds to CDC20, forming the Mitotic Checkpoint Complex (MCC) along with BUBR1 and BUB3. royalsocietypublishing.orgplos.orgbiorxiv.orgnih.gov
Function of MCC The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of securin and cyclin B and thereby delaying anaphase. nih.govbiorxiv.orgnih.gov

Molecular Mechanisms of Mad2 Protein Function Within the Sac

Conformational Dynamics and Structural States of MAD2 Protein

A hallmark of MAD2 function is its ability to adopt distinct structural conformations, which dictate its interactions and activity within the SAC. royalsocietypublishing.orgresearchgate.netembopress.orgnih.govembopress.orgwikipedia.orgplos.orgnih.govnih.govoup.comresearchgate.net These conformational changes, particularly in the C-terminal region, are fundamental to MAD2's role as a molecular switch. researchgate.netembopress.orgwikipedia.orgnih.gov

Open (O-MAD2) Conformation

The Open (O-MAD2) conformation is typically the inactive, unbound state of MAD2 found predominantly in the cytosol before SAC activation. royalsocietypublishing.orgresearchgate.netplos.orgembopress.orgnih.govwikipedia.orgnih.gov In this conformation, the C-terminal region of MAD2, often referred to as the "safety belt," is folded against the protein's core, occupying the binding site for ligands like Cdc20 and Mad1. royalsocietypublishing.orgresearchgate.netembopress.orgwikipedia.orgnih.govoup.com This arrangement prevents the binding of interaction partners. oup.com Structurally, the safety belt in O-MAD2 forms a β-hairpin that completes one edge of a large exposed β-sheet. royalsocietypublishing.org The N-terminal segment in O-MAD2 forms a loop and a short β-strand (β1) that connects to the static core. nih.gov

Closed (C-MAD2) Conformation

The Closed (C-MAD2) conformation represents the active state of MAD2, adopted when it is bound to its ligands, primarily Mad1 or Cdc20. royalsocietypublishing.orgresearchgate.netembopress.orgnih.govwikipedia.org Upon ligand binding, a dramatic conformational change occurs, particularly in the C-terminal "safety belt" region. royalsocietypublishing.orgembopress.orgwikipedia.orgnih.gov The safety belt relocates to the opposite edge of the β-sheet, wrapping around the bound ligand and creating a topological link. royalsocietypublishing.orgembopress.orgwikipedia.orgnih.gov This structural rearrangement is essential for MAD2 to sequester Cdc20 and inhibit the APC/C. royalsocietypublishing.orgresearchgate.netwikipedia.org In the transition to C-MAD2, the N-terminal segment loses its β conformation and reconfigures, adding turns to the αA helix. nih.gov C-MAD2 can exist when bound to Mad1 in a stable complex at unattached kinetochores or when bound to Cdc20 as part of the Mitotic Checkpoint Complex (MCC). royalsocietypublishing.orgresearchgate.netembopress.orgnih.govplos.org

Molecular Mechanisms of O-MAD2 to C-MAD2 Conformational Conversion

The conversion of inactive O-MAD2 to active C-MAD2 is a critical step in SAC activation and is a kinetically slow process in the absence of catalysis. plos.orgnih.gov This conversion is facilitated by specific molecular mechanisms at the kinetochore. researchgate.netplos.orgembopress.orgnih.govbiorxiv.org

The "safety belt" region (the C-terminal ~50 residues) is central to the conformational flexibility of MAD2 and its conversion between the open and closed states. royalsocietypublishing.orgresearchgate.netembopress.orgnih.govwikipedia.orgoup.com In O-MAD2, the safety belt blocks the ligand-binding site. nih.govoup.com The transition to C-MAD2 requires the dissociation of the safety belt from this initial position and its subsequent re-wrapping around the bound ligand (Mad1 or Cdc20). royalsocietypublishing.orgembopress.orgwikipedia.orgnih.gov This structural rearrangement of the safety belt is considered a rate-limiting step in the formation of the MCC. royalsocietypublishing.org The flexibility and repositioning of the safety belt allow for the topological entrapment of the binding partner. researchgate.netembopress.orgwikipedia.org

A prevailing model for the efficient conversion of O-MAD2 to C-MAD2 is the template-dependent conversion model. royalsocietypublishing.orgresearchgate.netplos.orgembopress.orgnih.govembopress.orgwikipedia.orgnih.govpnas.orgbiorxiv.orgplos.org This model proposes that the stable Mad1-C-MAD2 complex, localized at unattached kinetochores, acts as a catalytic template. royalsocietypublishing.orgresearchgate.netembopress.orgnih.govwikipedia.orgnih.govbiorxiv.org Kinetochore-bound Mad1-C-MAD2 recruits cytosolic O-MAD2, forming an asymmetric O-MAD2:C-MAD2 dimer. royalsocietypublishing.orgresearchgate.netembopress.orgnih.govnih.govpnas.orgbiorxiv.org Within this dimer, the C-MAD2 template facilitates the conformational change in O-MAD2, converting it into a state that can bind Cdc20. royalsocietypublishing.orgresearchgate.netplos.orgnih.govnih.govnih.govpnas.orgbiorxiv.org The intermediate conformer (I-MAD2) is thought to be formed during this interaction. plos.orgresearchgate.netpnas.org The newly converted C-MAD2 then binds to Cdc20, forming the C-MAD2:Cdc20 complex, which can then diffuse away from the kinetochore to inhibit the APC/C. royalsocietypublishing.orgresearchgate.netplos.orgnih.govresearchgate.netpnas.org This catalytic mechanism ensures a rapid and robust SAC response. plos.orgbiorxiv.org Experimental evidence, including structural analysis of the O-MAD2:C-MAD2 dimer, supports this template model. royalsocietypublishing.orgresearchgate.netnih.govembopress.orgnih.gov

Key Conformational States of MAD2

ConformationLigand BindingSafety Belt PositionActivity in SACLocation
Open (O-MAD2)UnboundFolded against core, blocking ligand siteInactiveCytosol
Closed (C-MAD2)Bound (Mad1 or Cdc20)Wraps around ligand, creating topological linkActiveKinetochore (with Mad1), Cytosol (with Cdc20)
Intermediate (I-MAD2)Unbound (transiently)Undergoing rearrangement, partially resembling C-MAD2IntermediateKinetochore (during conversion)

Data on O-MAD2 to C-MAD2 Conversion Rate Enhancement

While the spontaneous conversion of O-MAD2 to C-MAD2 is slow, the template-dependent mechanism significantly accelerates this process. In vitro biochemical data indicates that dimerization with C-MAD2 can enhance the O- to C-MAD2 conversion rate. biorxiv.org

Conversion ConditionRate Enhancement (relative to uncatalyzed)Source Type
Dimerization with C-MAD2 (in vitro)Modest (3-4 fold)Biochemical Data biorxiv.org
Kinetochore-mediated (in cells)Substantially higherCellular Observation biorxiv.org

Note: The exact rate enhancement in cells is complex and influenced by multiple factors and catalysts beyond just the O-MAD2:C-MAD2 dimerization. biorxiv.org

Role of the "Safety Belt" Region

This compound Interactions and Complex Formation

MAD2's role in the SAC is mediated through the formation of specific protein complexes. These interactions are dynamic and regulated, allowing MAD2 to act as a molecular switch that controls the timing of anaphase onset.

Interaction with Mitotic Arrest Deficient 1 (MAD1)

The interaction between MAD2 and MAD1 is fundamental to the initiation and operation of the SAC. MAD1 is a coiled-coil protein that acts as a scaffold for MAD2 recruitment to unattached kinetochores. yeastgenome.org MAD2 exists in two primary conformations: an open form (O-MAD2) and a closed form (C-MAD2). yeastgenome.orgplos.org The binding of MAD2 to MAD1 stabilizes MAD2 in the C-MAD2 conformation. yeastgenome.orgplos.org

MAD1 and MAD2 form a tight, cell cycle-independent core complex. frontiersin.orgmolbiolcell.org This complex is often described as an asymmetric tetramer, consisting of two molecules of MAD1 and two molecules of MAD2. nih.govembopress.org In this tetrameric structure, elongated MAD1 monomers are held together by a coiled-coil region, with their C-terminal tails interacting with MAD2. nih.govembopress.org The C-terminal tails of MAD2 wrap around the elongated MAD1 ligands like "safety belts," contributing to the stability of the complex. nih.govembopress.org Formation of this core complex is crucial for subsequent steps in SAC activation. pnas.org

The MAD1-MAD2 core complex is primarily localized to unattached kinetochores during mitosis. yeastgenome.orgfrontiersin.orgembopress.orgnih.gov This recruitment is a central event in initiating SAC signaling. nih.gov Several upstream factors are involved in targeting the MAD1-MAD2 complex to kinetochores, including the NDC80 complex and the RZZ complex (composed of ROD, ZW10, and ZWILCH). frontiersin.orgpnas.orgnih.gov Additionally, the protein BUB1 has been shown to interact with MAD1 and is required for MAD1-MAD2 kinetochore localization. nih.govnih.gov Phosphorylation of BUB1 by the kinase MPS1 also plays a role in this recruitment process. nih.gov At the kinetochore, the stably bound MAD1-C-MAD2 complex serves as a catalytic platform. yeastgenome.orgplos.org

Formation of the MAD1-MAD2 Core Complex

Interaction with Cell Division Cycle 20 (CDC20)

A critical function of MAD2 within the SAC is its interaction with CDC20. CDC20 is an activator protein for the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets proteins like securin and cyclin B for degradation, thereby triggering anaphase. nih.govrupress.orgresearchgate.netplos.org The interaction between MAD2 and CDC20 is a key event in SAC activation and leads to the inhibition of APC/C activity. nih.govnih.gov

MAD2 inhibits the APC/C by binding to CDC20, thereby sequestering it and preventing it from activating the APC/C. nih.govnih.govnih.govrupress.orgwikipedia.org The MAD2-CDC20 interaction is crucial for maintaining the SAC-mediated delay in anaphase. nih.gov MAD2, particularly in its C-MAD2 conformation, has a high affinity for CDC20. yeastgenome.orgplos.org The formation of the MAD2-CDC20 complex is facilitated by the MAD1-MAD2 complex at the kinetochore, which acts as a template to promote the conversion of cytosolic O-MAD2 to C-MAD2 capable of binding CDC20. yeastgenome.orgplos.orgbiologists.comrupress.org

The formation of the MAD2-CDC20 complex is a central mechanism by which the SAC exerts its inhibitory effect on the cell cycle. This complex is a key component of the larger Mitotic Checkpoint Complex (MCC), which also includes BUBR1 and BUB3. nih.govrupress.orgyeastgenome.org The MCC is a potent inhibitor of APC/CCDC20 activity. rupress.orgyeastgenome.orgaimspress.com The MAD2-CDC20 interaction prevents CDC20 from binding to and activating the APC/C, thus stabilizing APC/C substrates like securin and cyclin B and delaying anaphase onset until all chromosomes are properly attached. nih.govrupress.orgwikipedia.orgnih.gov Studies have shown that MAD2 competes directly with the APC/C for binding to CDC20, contributing to the rapid and potent inhibition of CDC20 activity. nih.govrupress.orgnih.gov

Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)

Formation of the Mitotic Checkpoint Complex (MCC)

The primary effector of the SAC is the Mitotic Checkpoint Complex (MCC). This complex is a potent inhibitor of the APC/C and its formation is a key event in SAC signaling.

Composition and Assembly

The MCC is a multiprotein complex typically composed of MAD2, BUBR1, BUB3, and CDC20 idrblab.netuth.edunih.govmarrvel.org. BUBR1 and BUB3 are known to form a stable subcomplex nih.gov. MCC assembly is a tightly regulated process. Research indicates that in human cells, the assembly likely begins with the formation of a ternary complex consisting of BUBR1, BUB3, and CDC20 nih.gov. Subsequently, the closed conformation of MAD2 (C-MAD2) is selectively incorporated into this complex nih.gov. The intracellular concentration of C-MAD2 is considered a major limiting factor for the assembly of the MCC nih.gov. The domains within BUBR1 are essential for the stabilization of the MCC uth.edunih.gov. BUB3 is constitutively bound to BUBR1 biorxiv.org.

Effector Function in APC/C Inhibition

The assembled MCC functions as the direct inhibitor of the APC/C idrblab.netuth.edunih.govmarrvel.org. The MCC exerts its inhibitory effect by binding to the APC/C in complex with its activator, CDC20 (APC/C-CDC20) idrblab.netuth.eduidrblab.net. Structural studies have revealed that the MCC physically occludes the central cavity of the APC/C-CDC20 complex idrblab.net. Specifically, the BUBR1 subunit within the MCC plays a critical role by occluding the substrate recognition sites on CDC20 idrblab.net. Furthermore, BUBR1 also interacts with the APC2 subunit of the APC/C, which blocks the catalytic module of the APC/C from engaging with the E2 ubiquitin-conjugating enzyme idrblab.net. MAD2, by interacting with MCC subunits BUBR1 and CDC20, may contribute to stabilizing these inhibitory interactions tandfonline.com. This binding of the MCC to the APC/C-CDC20 effectively prevents substrate recognition and the subsequent ubiquitination activity of the E2 enzyme, thereby inhibiting anaphase progression tandfonline.com. The MCC is significantly more potent in inhibiting the APC/C compared to MAD2 alone nih.govidrblab.net.

Other Key SAC Protein Interactions

MAD2's function within the SAC is also modulated by interactions with other crucial SAC proteins, including MPS1 and Aurora B.

MPS1 (Monopolar Spindle 1) is an essential kinase component of the SAC nih.govsinobiological.com. Its kinase activity is indispensable for SAC function and proper chromosome alignment sinobiological.com. MPS1 plays a key role in promoting the production of the active C-MAD2 conformation nih.gov. MPS1 is required for the targeting of the MAD1-C-MAD2 complex to kinetochores, where this complex acts as a catalytic platform to facilitate the conversion of the open conformation of MAD2 (O-MAD2) to C-MAD2 nih.govsinobiological.com. Sustained MPS1 activity is necessary to recruit O-MAD2 to the kinetochore-bound MAD1-C-MAD2 core complex sinobiological.com.

Aurora B is another kinase that plays a significant role in regulating mitosis and chromosome segregation . Aurora B contributes to maintaining the SAC signal by preventing the premature removal of SAC proteins from kinetochores, which it achieves by preventing the formation of stable kinetochore-microtubule interactions. Aurora B activity can enhance the recruitment of both MPS1 and BUBR1, thereby promoting SAC activation. Furthermore, Aurora B can directly contribute to MCC formation by phosphorylating BUB1, which in turn promotes the interaction between BUB1 and MAD1. This suggests that Aurora B cooperates with BUB1 in facilitating SAC signaling. MAD2 has also been shown to modulate the mitotic localization and function of Aurora B . Ablation of MAD2 results in aberrant localization of Aurora B and a consequent loss of histone H3 phosphorylation, while overexpression of MAD2 enhances Aurora B-mediated phosphorylation of histone H3 during mitosis .

Regulation of Mad2 Protein Activity

Post-Translational Modifications

Post-translational modifications (PTMs) are critical for the dynamic regulation of MAD2, directly influencing its ability to adopt different conformations and interact with key partners in the spindle assembly checkpoint (SAC).

Phosphorylation is a key mechanism for modulating MAD2's function. In human cells, MAD2 is phosphorylated on multiple serine residues located in its C-terminal region in a cell-cycle-dependent manner. This modification plays a crucial role in regulating its association with its binding partners, MAD1 and Cdc20. Research shows that only the unphosphorylated form of MAD2 can interact effectively with MAD1 or the Anaphase-Promoting Complex/Cyclosome (APC/C).

The transition of MAD2 from its inactive open (O-MAD2) to its active closed (C-MAD2) conformation is a critical step for SAC activation. embopress.orgpnas.org Phosphorylation of the C-terminal tail, particularly at serine 195 (S195), has been shown to hinder this conformational change. pnas.org This modification is thought to selectively destabilize the C-MAD2 conformation, thereby blocking the protein's ability to bind to its target, Cdc20, and inhibit the APC/C. A MAD2 mutant designed to mimic a phosphorylated state (serine-to-aspartic acid mutation) fails to associate with MAD1 or form a functional complex with APC/C-Cdc20, acting as a dominant-negative version of the protein. This demonstrates that the phosphorylation status of the C-terminal serine residues is a critical determinant of MAD2's ability to signal and maintain the mitotic checkpoint.

Interactive Table: Documented Phosphorylation Sites on MAD2 and Their Functional Impact
Phosphorylation SiteEffect on ConformationImpact on Protein InteractionsReference
S195 Hinders O-MAD2 to C-MAD2 transition.Greatly diminishes binding to Cdc20; retains binding to MAD1. pnas.org
S170, S178, S185 Phospho-mimicking mutations block the O-C transition.Impairs the ability to interact with Mad1 and form a ternary complex with APC/C-Cdc20. embopress.org
C-terminal Serines (general) Phosphorylation regulates the capacity for interaction.Unphosphorylated MAD2 interacts with MAD1 and APC/C. Phosphorylation disrupts these interactions.

Besides phosphorylation, other PTMs are implicated in regulating MAD2 activity and stability.

Ubiquitination: The stability of the MAD2 protein is regulated by ubiquitin-mediated proteasomal degradation. The HECT family E3 ubiquitin ligase, Smurf2, has been identified as a key regulator of the spindle assembly checkpoint by controlling the stability and localization of MAD2. nih.gov Depletion of Smurf2 results in enhanced polyubiquitination and subsequent rapid degradation of the this compound, indicating that Smurf2 normally protects MAD2 from degradation. nih.gov Another study showed that the molecular chaperone TRAP1 can post-transcriptionally control MAD2, with TRAP1 downregulation leading to enhanced MAD2 ubiquitination and degradation. researchgate.net Additionally, a ubiquitin-like protein, FAT10, has been found to associate non-covalently with MAD2, suggesting a potential role in modulating MAD2's function, although this is not a direct covalent modification of MAD2 itself. pnas.orgahajournals.org

SUMOylation: While many kinetochore and centromere-associated proteins are regulated by SUMOylation, direct evidence for MAD2 SUMOylation and its functional consequence is less established compared to other modifications. nih.gov Some large-scale proteomics databases have identified potential SUMOylation sites on MAD2 (e.g., K111, K119), but the specific role of this modification is an area of ongoing investigation. uniprot.org Research has shown that SUMOylation of the APC/C itself can attenuate the inhibitory effect of the Mitotic Checkpoint Complex (MCC), of which MAD2 is a core component. elifesciences.orgresearchgate.net

Acetylation: The direct acetylation of the this compound and its functional impact are not well-characterized. Regulation of MAD2 often occurs at the transcriptional level via histone acetylation at its gene promoter, which influences gene expression rather than modifying the protein product directly. embopress.orgoncotarget.com

Phosphorylation and its Impact on Conformation and Interactions

Transcriptional and Post-Transcriptional Regulation

The cellular levels of MAD2 are precisely controlled through the regulation of its gene, MAD2L1. This control is exerted by key tumor suppressor pathways and other transcriptional and post-transcriptional mechanisms.

The expression of MAD2 is linked to the status of major tumor suppressor proteins, including p53 and the Retinoblastoma protein (RB1).

p53: The p53 tumor suppressor has been shown to repress the transcription of the MAD2L1 gene. nih.gov This transcriptional downregulation is part of a broader p53-dependent mechanism to arrest the cell cycle. reactome.org Global analyses of p53-regulated transcription have confirmed that many cell cycle genes are downregulated upon p53 activation. elifesciences.org

RB1: The Retinoblastoma protein (RB1) pathway is a master regulator of the cell cycle, primarily through its control of the E2F family of transcription factors. frontiersin.org In its active, underphosphorylated state, RB1 binds to and inhibits activating E2Fs, thereby repressing the transcription of target genes required for S-phase and mitosis, including MAD2L1. oncotarget.comreactome.org When RB1 is inactivated, as occurs in many cancers, the E2F transcription factors become hyperactive, leading to the aberrant overexpression of MAD2. oncotarget.com This deregulation contributes to mitotic defects and aneuploidy.

E2F Transcription Factors: The MAD2L1 gene is a well-established transcriptional target of the E2F family. sdbonline.org The RB1 protein acts as a gatekeeper of E2F activity; phosphorylation of RB1 releases E2F, allowing it to activate the transcription of genes like MAD2L1 as cells prepare to divide. nih.gov Deregulation of the RB1-E2F axis is a common event in cancer, often resulting in elevated MAD2 levels. oncotarget.com

microRNAs: MAD2 expression is also finely tuned at the post-transcriptional level by microRNAs (miRNAs). These small non-coding RNAs typically bind to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified as direct negative regulators of MAD2.

Interactive Table: microRNAs Regulating MAD2 Expression
microRNATarget SiteFunctional ConsequenceReference
miR-493-3p 3' UTR of MAD2 mRNAPrevents this compound translation; overexpression leads to premature mitotic exit and aneuploidy. nih.gov
miR-19a 3' UTR of MAD2L1 mRNADownregulates MAD2 expression in gastric cancer cells; decreases tumor cell migration. researchgate.netbiorxiv.org
miR-203 3' UTR of MAD2L1 mRNAIdentified as a potential regulator of MAD2 in gastric cancer. biorxiv.org
miR-28-5p 3' UTR of MAD2 mRNADownregulates MAD2; loss of this miRNA can contribute to chromosomal instability. ethz.chresearchgate.net

Mad2 Protein in Pathological Contexts

Implications in Aneuploidy and Chromosomal Instability Syndromes

Aneuploidy, an abnormal number of chromosomes, is a hallmark of many cancers and is a direct consequence of chromosomal instability (CIN). The MAD2 protein sits (B43327) at the heart of the mechanism designed to prevent such errors.

Reduced levels of MAD2 are a significant cause of CIN. The condition of having only one functional copy of the MAD2 gene, known as haploinsufficiency, leads to a weakened spindle assembly checkpoint. tandfonline.comsmw.ch This weakened checkpoint allows cells to exit mitosis and enter anaphase prematurely, before all chromosomes have properly attached to the mitotic spindle. smw.chsmw.ch This premature separation results in chromosome missegregation, aneuploidy, and an increased susceptibility to tumor formation in mouse models. tandfonline.comsmw.ch For instance, mutations in the PTEN gene, common in human cancers, can lead to aberrant chromosome segregation through the downregulation of MAD2. spandidos-publications.com

**5.2. Role in Carcinogenesis and Tumor Progression

The aberrant expression of MAD2 is a common feature in a wide array of human cancers, where it plays a multifaceted role in tumor initiation, advancement, and response to therapy.

The expression level of MAD2 in cancer is highly variable and tumor-type dependent. nih.govresearchgate.netoup.com

Overexpression: A significant number of cancers exhibit MAD2 overexpression. This has been reported in gastric cancer, primary gastrointestinal diffuse large B-cell lymphoma (PGI-DLBCL), and various other carcinomas. oup.comtandfonline.com In many of these cases, higher MAD2 expression is linked to more aggressive disease features. oup.com For example, elevated MAD2 levels are often observed in colorectal cancer patients who have lymph node metastasis. researchgate.net The deregulation of tumor suppressor pathways, such as those involving the Rb and p53 proteins, can lead to the upregulation of MAD2, directly linking the loss of these key suppressors to the acquisition of CIN via MAD2 overexpression. nih.govbiologists.com

Underexpression: In contrast, some cancers are characterized by reduced MAD2 expression. Aberrantly low levels of MAD2 have been observed in specific types of breast cancer, nasopharyngeal carcinoma (NPC), and ovarian cancer. oup.comaacrjournals.org In these instances, the resulting defective mitotic checkpoint is believed to contribute to carcinogenesis. aacrjournals.org Notably, in ovarian cancer, lower levels of MAD2 are associated with a poorer prognosis, which is the opposite of the trend seen in many other cancer types. nih.govresearchgate.net Mutations in the MAD2 gene itself are rare in human cancers, suggesting that the dysregulation of its expression level is the more common pathogenic mechanism. oncotarget.comoup.comaacrjournals.org

Table 1: MAD2 Expression in Various Cancers and Prognostic Significance

Cancer TypeMAD2 Expression StatusAssociated Prognosis/Clinical FeatureReference
Gastric CancerOverexpressedAssociated with poor differentiation and lymph node metastasis. oup.com
Ovarian CancerUnderexpressed (in some types)Reduced levels associated with poorer outcome and reduced progression-free survival in high-grade serous carcinoma. nih.govresearchgate.netjpatholtm.org
Colorectal CancerOverexpressedHigher levels observed in patients with lymph node metastasis. researchgate.net
Primary Gastrointestinal Diffuse Large B-cell Lymphoma (PGI-DLBCL)OverexpressedCorrelated with high cell proliferation and reduced disease-free survival. tandfonline.com
Breast CancerReduced Expression (in some types)Correlated with defective mitotic checkpoint. aacrjournals.org
Nasopharyngeal Carcinoma (NPC)Reduced ExpressionCorrelated with defective mitotic checkpoint. aacrjournals.org

MAD2 expression levels directly influence critical aspects of tumor progression, including cell proliferation, the ability to metastasize, and the likelihood of recurrence. nih.gov

In PGI-DLBCL, MAD2 overexpression shows a positive correlation with the Ki-67 proliferation index, and patients with higher MAD2 levels experience lower disease-free survival. tandfonline.com Similarly, in gastric cancer, a higher ratio of MAD2 expression in cancerous tissue compared to normal tissue is more frequently seen in patients with lymph gland metastasis. oup.com A broad meta-analysis concluded that, with the notable exception of ovarian cancer, increased MAD2 expression is generally associated with an increased risk of all-cause mortality and tumor recurrence. nih.govresearchgate.net Furthermore, in mouse models, MAD2-induced chromosomal instability has been shown to lead to lung tumor relapse after the withdrawal of the primary oncogenic driver, indicating its role in sustaining malignant growth. smw.ch

The dual, and seemingly contradictory, role of MAD2 in tumorigenesis stems from its central function as a guardian of mitosis. Both too little and too much of this protein can cripple the spindle assembly checkpoint, albeit through different mechanisms, leading to the genomic instability that fuels cancer.

Mechanism of Underexpression (Checkpoint Weakening): When MAD2 levels are insufficient (haploinsufficiency), the SAC is weakened. tandfonline.com It cannot generate a robust "wait" signal, allowing cells to proceed into anaphase despite the presence of improperly attached chromosomes. This leads directly to whole-chromosome missegregation and aneuploidy, a well-established driver of tumorigenesis. tandfonline.comsmw.ch

Mechanism of Overexpression (Checkpoint Aberration): High levels of MAD2 can also disrupt the checkpoint. One theory posits that this creates a hyper-active checkpoint, prolonging mitosis and increasing the probability of segregation errors. nih.gov Another key mechanism involves disrupting the stoichiometry of checkpoint complexes. An excess of MAD2 relative to its binding partner MAD1 can lead to the sequestration of MAD2 away from the kinetochores where it needs to function, effectively weakening the checkpoint and promoting CIN. nih.govpnas.org

This creates a paradoxical situation where MAD2 acts as a haploinsufficient tumor suppressor, yet it is also an essential gene for the survival of those very tumor cells. tandfonline.com While a partial loss of MAD2 can initiate cancer, a near-complete loss of the protein is lethal even to cancer cells, causing mitotic failure and cell death. tandfonline.com

The expression level of MAD2 can significantly influence a cancer cell's sensitivity or resistance to various treatments, particularly those that target the mitotic machinery or induce DNA damage.

In some contexts, higher MAD2 expression sensitizes cells to therapy. For example, reintroducing MAD2 into checkpoint-defective nasopharyngeal carcinoma cells increased their sensitivity to the microtubule-disrupting agent vincristine. nih.gov A similar effect was observed with the DNA-damaging agent cisplatin, where higher MAD2 expression was associated with increased mitotic arrest and apoptosis following treatment. aacrjournals.org This suggests that a functional checkpoint, reliant on adequate MAD2 levels, is necessary for these drugs to effectively kill cancer cells by trapping them in a lethal mitotic arrest.

Conversely, low levels of MAD2 have been associated with resistance to anti-microtubule drugs like taxanes. acs.org The suppression of MAD2 by specific microRNAs, such as miR-493-3p, can impair the normal response of cancer cells to paclitaxel (B517696) (taxol), allowing them to evade mitotic arrest and apoptosis. oncotarget.com Clinical data from ovarian and breast cancer patients supports this, showing that high levels of this MAD2-suppressing microRNA correlate with reduced survival, especially in patients receiving paclitaxel therapy. oncotarget.com However, the relationship is complex, as other studies have reported that depleting MAD2 can also render cancer cells sensitive to certain anticancer drugs, highlighting that the context and specific therapeutic agent are critical. frontiersin.org

Mechanisms Underlying this compound's Dual Role in Tumorigenesis

Non-Mitotic Functions of this compound

While best known for its role in mitosis, emerging evidence indicates that MAD2 participates in cellular processes outside of cell division. Research has shown that MAD2 can interact with a number of proteins unrelated to the spindle assembly checkpoint, including the insulin (B600854) receptor and estrogen receptor β. nih.gov

Furthermore, MAD2 appears to play a role in the cellular response to DNA damage. frontiersin.orgresearchgate.net It has been shown to interact with DNA repair proteins and negatively regulate the repair process. frontiersin.org This suggests that beyond ensuring chromosomal integrity during mitosis, MAD2 may also function as a modulator of the DNA damage response, potentially influencing cell fate decisions between repair, apoptosis, or senescence. researchgate.net

Role in Neurotransmitter Transporter Endocytosis

Recent studies have unveiled a critical role for MAD2 in the internalization of monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) from the synaptic cleft. biorxiv.orgnih.gov This process is vital for regulating the duration and intensity of neurotransmission, and its dysregulation is linked to numerous neurological and psychiatric disorders. jneurosci.org

Monoamine transporters are internalized via clathrin-mediated endocytosis, a process that requires the adaptor protein 2 (AP2) to link the cargo to the clathrin cage. biorxiv.orgembopress.org However, these transporters lack a conventional AP2-binding motif in their intracellular domains. biorxiv.orgnih.gov Research has demonstrated that MAD2 bridges this gap. A specific MAD2-interaction motif (MIM) has been identified in the C-terminus of SERT, DAT, and NET. biorxiv.orgembopress.org

The interaction is contingent on MAD2 being in its "closed" conformation, which then facilitates the recruitment of other SAC proteins, namely Budding Uninhibited by Benzimidazoles-related 1 (BubR1) and p31comet, as well as the AP2 complex. biorxiv.orgembopress.orgembopress.org This entire protein assembly acts as a scaffold, effectively connecting the monoamine transporter to the endocytic machinery. biorxiv.org The presence of MAD2, BubR1, and p31comet has been confirmed in serotonergic neurons of the dorsal raphe, supporting the physiological relevance of this mechanism. biorxiv.orgnih.govembopress.org

Experimental evidence from studies using HEK-293 cells that stably express SERT and DAT showed that the depletion of MAD2 leads to a decrease in both constitutive (for SERT) and triggered (for DAT) endocytosis. biorxiv.org Furthermore, depleting MAD2 in primary serotonergic rat neurons was shown to reduce SERT endocytosis in the soma, confirming the protein's importance in this process within a native neuronal context. nih.govembopress.org These findings provide a mechanistic explanation for how cell cycle proteins can modulate neurotransmitter transporter dynamics in post-mitotic neurons. abcam.com

Table 1: Research Findings on MAD2 and Neurotransmitter Transporter Endocytosis

Transporter Key Finding Organism/Cell Model Reference
SERT MAD2 binds to a C-terminal MIM, recruiting BubR1, p31comet, and AP2 to facilitate endocytosis. HEK-293 cells, Primary rat serotonergic neurons, Mouse raphe neurons biorxiv.org, embopress.org, nih.gov
DAT Internalization relies on MAD2, which connects the transporter to the endocytic machinery. HEK-293 cells biorxiv.org
NET The C-terminus contains a MIM that interacts with MAD2, BubR1, and p31comet. In vitro (GST pull-down assays) biorxiv.org

Other Emerging Cellular Processes (e.g., Insulin Receptor, Estrogen Receptor β)

Beyond neurotransmitter transporters, MAD2's role as a mediator of endocytosis and cellular signaling extends to other critical receptors, notably the insulin receptor (IR) and estrogen receptor β (ERβ).

Insulin Receptor (IR): Similar to its function with monoamine transporters, MAD2 is a key regulator of insulin receptor endocytosis. embopress.orgdiabetesjournals.org The C-terminus of the IR contains a MAD2-interacting motif (MIM) that directly binds MAD2. diabetesjournals.orgfrontiersin.org Upon insulin stimulation, IR-bound MAD2 recruits BubR1, which in turn delivers the receptor to AP2/clathrin-containing structures for internalization. biorxiv.orgembopress.org This process is crucial for attenuating insulin signaling and maintaining metabolic homeostasis. diabetesjournals.org Genetic disruption of the IR-MAD2 interaction in mice leads to delayed IR endocytosis, prolonged insulin action at the cell surface, and subsequent alterations in glucose and lipid metabolism. diabetesjournals.org These findings establish a direct link between spindle checkpoint proteins and the regulation of metabolic pathways. frontiersin.orgmdpi.com

Estrogen Receptor β (ERβ): A direct and specific interaction has been identified between MAD2 and ERβ, but not with estrogen receptor α (ERα). pnas.org This association was discovered through yeast two-hybrid screening and confirmed with in vitro protein interaction studies. pnas.org The hinge region of ERβ (amino acids 173-208) is sufficient to mediate this binding. pnas.org Unlike its role in receptor endocytosis, the interaction between MAD2 and ERβ is not altered by the presence of the ligand estradiol. oup.com This suggests a function for ERβ that is distinct from its classical role as a ligand-activated transcription factor, potentially linking it directly to the regulation of the cell cycle. pnas.orgoup.com The MAD2-ERβ interaction may play a role in cellular proliferation, and its dysregulation has been noted in conditions like endometriosis and certain cancers. oup.comwjgnet.com

Table 2: Research Findings on MAD2 Interaction with Insulin and Estrogen Receptors

Receptor Key Finding Interaction Domain/Mechanism Functional Implication Reference
Insulin Receptor (IR) MAD2 directly binds to the IR and recruits BubR1 and AP2 to mediate insulin-stimulated endocytosis. MAD2-Interacting Motif (MIM) in the IR C-terminus. Regulation of insulin signaling and metabolic homeostasis. embopress.org, diabetesjournals.org, frontiersin.org
Estrogen Receptor β (ERβ) MAD2 specifically and directly interacts with ERβ, but not ERα. Hinge region (amino acids 173-208) of ERβ. Potential role in cell cycle regulation, distinct from transcriptional activity. pnas.org, oup.com, wikidoc.org

Table 3: List of Mentioned Compounds | Compound Name | | | :--- | | BubR1 (Budding Uninhibited by Benzimidazoles-related 1) | | Clathrin | | Dopamine | | Estradiol | | MAD2 (Mitotic Arrest Deficient 2) | | Norepinephrine | | p31comet | | Serotonin |

Mad2 Protein in Developmental Biology and Reproductive Processes

Function in Meiotic Cell Divisions

Meiosis involves two successive rounds of division (Meiosis I and Meiosis II) that reduce the chromosome number by half, producing haploid gametes. The accurate segregation of homologous chromosomes in Meiosis I and sister chromatids in Meiosis II is paramount. MAD2, as part of the SAC, monitors the attachment of microtubules to kinetochores and prevents anaphase onset until all chromosomes are properly aligned and attached to the spindle.

MAD2 is essential for regulating the timing and progression of meiotic cell divisions. In organisms like budding yeast and mouse oocytes, MAD2 sets the duration of Meiosis I by controlling the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C) nih.govnih.gov. The APC/C is a ubiquitin ligase that targets key proteins like securin and cyclin B for degradation, which is necessary for the transition from metaphase to anaphase nih.govplos.org.

Studies in budding yeast have shown that Mad2 down-regulates APC/C activity (specifically APCCdc20) during prometaphase I and metaphase I, ensuring the timely degradation of APC/C substrates nih.gov. In the absence of Mad2, premature APC/C activity can lead to the misregulation of meiotic cell cycle events and accelerated progression through Meiosis I nih.govnih.gov. This acceleration can result in premature degradation of securin and cyclin B, which are required for proper chromosome segregation nih.gov.

Similarly, in mouse oocytes, depletion of Mad2 leads to earlier proteolysis of cyclin B and securin, resulting in a shortened duration of Meiosis I nih.govplos.org. This indicates a conserved role for MAD2 in acting as a "meiotic timer" to ensure sufficient time for proper chromosome-spindle attachments before anaphase I onset nih.gov. While the SAC is functional in both Meiosis I and Meiosis II, the dynamics and specific requirements of SAC proteins like MAD2 can differ between the two divisions and between sexes oup.com.

One of the most critical functions of MAD2 in meiosis is the prevention of meiotic nondisjunction, which is the failure of homologous chromosomes or sister chromatids to separate properly. Nondisjunction leads to aneuploidy, a condition where gametes have an abnormal number of chromosomes. Aneuploid gametes are a major cause of infertility, spontaneous miscarriages, and genetic disorders like Down syndrome nih.govoup.comoup.combiologists.com.

Disruption or depletion of MAD2 has been consistently shown to increase the incidence of aneuploidy in gametes nih.govplos.orgbiologists.com. In mouse oocytes, depletion of Mad2 induces an increased rate of aneuploidy in metaphase II oocytes due to chromosome missegregation in Meiosis I nih.govplos.org. Reduced levels of MAD2 can attenuate the SAC response, allowing cells with misaligned chromosomes to proceed to anaphase prematurely biologists.com.

While MAD2's role in preventing aneuploidy is well-established in female meiosis, its impact in male meiosis can be context-dependent. However, reduced MAD2 levels have been shown to dampen the apoptotic response to non-exchange sex chromosomes and lead to sperm aneuploidy in mice prone to such errors biologists.com. The essential role of MAD2 in preventing aneuploidy highlights its importance for the genetic integrity of gametes.

Detailed research findings underscore the link between MAD2 levels and aneuploidy. For example, studies in mouse oocytes demonstrate a clear correlation between reduced Mad2 expression and increased rates of chromosome missegregation in Meiosis I, leading to aneuploid metaphase II oocytes plos.org.

Here is a summary of findings on MAD2 depletion/reduction and aneuploidy in meiosis:

OrganismMAD2 ManipulationEffect on Meiosis I DurationEffect on AneuploidyReference
Budding YeastAbsence of Mad2Accelerated prometaphase I/metaphase IIncreased meiosis I nondisjunction nih.gov
Mouse OocytesDepletion of Mad2Shortened Meiosis IIncreased aneuploidy nih.govplos.org
Mouse SpermatocytesReduced MAD2 levelsNot explicitly stated as shortened, but attenuated SAC responseLeads to sperm aneuploidy in specific contexts biologists.com

Regulation of Meiosis I and Meiosis II Progression

Contribution to Embryonic Development

Beyond its critical role in gamete formation, MAD2 is also vital for proper embryonic development. Following fertilization, the zygote undergoes rapid mitotic divisions to form the embryo. Accurate chromosome segregation during these early cleavage divisions is essential for viability and normal development.

MAD2, as a core component of the SAC, functions during embryonic mitotic divisions to prevent chromosome missegregation and subsequent aneuploidy in embryonic cells nih.govehu.eus. Aneuploidy in the early embryo can have severe consequences, often leading to developmental arrest or spontaneous miscarriage oup.com.

Studies in various organisms, including mice and sea urchins, have demonstrated the importance of MAD2 during embryogenesis oup.comnih.govehu.eusfrontiersin.org. Complete loss of Mad2 function in mice results in early embryonic lethality, underscoring its indispensable role in the initial stages of development oup.combiologists.comfrontiersin.org. This lethality is likely due to widespread chromosome missegregation and aneuploidy in the rapidly dividing embryonic cells that lack a functional SAC.

Research in sea urchins has shown that Mad2 protein is expressed during early development, with its expression increasing and becoming localized to specific embryonic regions at later stages nih.govehu.eus. Perturbing Mad2 function in sea urchin embryos leads to misaligned and lagging chromosomes during mitotic divisions, indicating its role in ensuring proper chromosome segregation during embryogenesis nih.govehu.eus.

Furthermore, studies in humans have linked reduced expression of this compound to spontaneous miscarriages oup.com. This finding suggests that insufficient levels of MAD2 can compromise the fidelity of cell division in the developing embryo, leading to chromosomal abnormalities that are incompatible with continued development.

Overexpression of MAD2 can also impact embryonic cell cycles. For instance, injecting this compound into early Xenopus embryos can cause metaphase arrest, highlighting the delicate balance of MAD2 activity required for proper cell cycle progression during development nih.gov.

The collective evidence indicates that MAD2's function in maintaining genomic stability through the SAC is crucial not only during meiosis to produce healthy gametes but also during the rapid mitotic divisions of early embryonic development to ensure successful progression.

Experimental Approaches for Studying Mad2 Protein

Structural Biology Techniques

Structural biology provides the foundational knowledge of a protein's three-dimensional architecture, which is inextricably linked to its function. For a protein like MAD2, which adopts multiple conformations, these techniques are particularly crucial.

X-ray Crystallography

X-ray crystallography is a high-resolution technique that allows for the determination of the precise atomic arrangement within a protein crystal. jic.ac.uk To achieve this, purified protein is coaxed into forming a highly ordered crystal lattice. jic.ac.uk This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the protein's structure can be modeled. jic.ac.uk

This method has been fundamental in revealing the two major conformational states of MAD2: an "open" (O-Mad2) and a "closed" (C-Mad2) conformation, which have distinct topologies. nih.gov The crystal structure of the O-Mad2-C-Mad2 conformational dimer has been solved, providing insights into the selective dimerization of these two forms. nih.gov Furthermore, crystallography has been used to determine the structure of an intermediate conformer, I-Mad2, bound to C-Mad2. pnas.orgnih.govosti.gov This has been crucial in understanding the prion-like conformational propagation where one MAD2 conformer helps to mold another. pnas.orgnih.gov

MAD2 Structure/Complex Technique Key Findings PDB ID
O-Mad2-C-Mad2 conformational dimerX-ray CrystallographyRevealed an asymmetric interface explaining the selective dimerization of the two conformers.2V64 nih.gov
I-Mad2-C-Mad2 dimerX-ray Crystallography & NMRShowed that I-Mad2 retains the O-Mad2 fold but undergoes significant conformational rearrangement. pnas.orgnih.govosti.govNot specified in results

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, which more closely mimics their native environment. grantome.com This method relies on the magnetic properties of atomic nuclei. For NMR studies, proteins are often isotopically labeled with ¹⁵N and ¹³C. pnas.org

NMR was instrumental in determining the first solution structure of a MAD2 mutant that exclusively adopts the open conformation. nih.gov It has also been used to demonstrate the significant conformational changes that occur in MAD2 upon binding to ligands such as a peptide from Cdc20. nih.gov More advanced NMR techniques, such as chemical exchange saturation transfer (CEST) and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments, have been employed to identify and characterize transient, higher-energy "excited states" of MAD2. nih.gov These studies have revealed a rugged free energy landscape for MAD2, highlighting the role of its dynamic nature in its function. nih.gov NMR analysis has also been used in conjunction with X-ray crystallography to confirm the conformation of the I-Mad2 intermediate in solution. pnas.orgnih.gov

MAD2 State/Interaction NMR Technique Key Findings
Mad2ΔC mutantSolution NMRDetermined the first structure of the monomeric, open conformation (O-Mad2). nih.gov
MAD2 + Cdc20 peptideSolution NMRShowed a large conformational change in MAD2 upon ligand binding. nih.gov
O-Mad2 and C-Mad2CEST and CPMGIdentified transiently populated higher free energy states, revealing the complexity of MAD2's conformational landscape. nih.gov
I-Mad2-C-Mad2 dimer2D HSQC NMRConfirmed that I-Mad2 retains the O-Mad2 fold in solution but with structural rearrangements. pnas.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) is a technique that determines the structure of biological macromolecules by imaging them at cryogenic temperatures. youtube.com This method is particularly advantageous for large, complex, or flexible assemblies that are difficult to crystallize. youtube.com In cryo-EM, a sample is rapidly frozen in a thin layer of vitreous ice, and then imaged with an electron microscope. youtube.com Thousands of 2D projection images are then computationally combined to reconstruct a 3D model of the molecule. youtube.com

Cryo-EM has been pivotal in visualizing MAD2 within larger cellular machines. For instance, the structure of the TRIP13-p31comet-C-MAD2-CDC20 complex was determined using cryo-EM. rcsb.orgnih.gov This revealed how the AAA+ ATPase TRIP13, with the help of the p31comet adaptor, remodels the active C-Mad2 into the inactive O-Mad2, a crucial step for inactivating the spindle assembly checkpoint. rcsb.orgnih.gov The cryo-EM structures showed how p31comet recruits C-Mad2 to the TRIP13 hexamer, leading to the unfolding of a key structural element in C-Mad2 and its conversion to O-Mad2. rcsb.orgnih.gov

Biochemical and Biophysical Assays

While structural techniques provide a static picture, biochemical and biophysical assays are essential for understanding the dynamic interactions and functional activity of MAD2.

Enzyme Activity Assays (e.g., APC/C inhibition)

The primary function of MAD2 in the spindle assembly checkpoint is to inhibit the ubiquitin ligase activity of the Anaphase-Promoting Complex/Cyclosome (APC/C) when it is activated by Cdc20. nih.govnih.gov Assays that measure this inhibitory activity are therefore critical for understanding MAD2's function.

A common method to assay APC/C activity is to monitor the ubiquitination of a known APC/C substrate, such as cyclin B. pnas.org In a typical in vitro assay, purified or immunopurified APC/C is incubated with E1 and E2 enzymes, ubiquitin, ATP, and a labeled substrate (e.g., ³⁵S-labeled cyclin B). pnas.org The reaction products are then analyzed by SDS-PAGE and autoradiography. The appearance of higher molecular weight bands corresponding to poly-ubiquitinated cyclin B indicates APC/C activity.

Conformational Probing Assays

The function of MAD2 is intricately linked to its ability to adopt two distinct, stable conformational states: an inactive open conformation (O-MAD2) and an active closed conformation (C-MAD2). mdpi.comnih.govdntb.gov.uaresearchgate.net Understanding the transition between these states is crucial for comprehending its regulatory role in the SAC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been instrumental in determining the structure of different MAD2 conformers. For instance, the structure of N2-MAD2, a more potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), was determined by NMR spectroscopy. researchgate.net Furthermore, 1D 1H NMR spectroscopy has been used to monitor the conformational transition of MAD2 mutants in vitro. pnas.org

X-ray Crystallography: High-resolution X-ray crystal structures of both O-MAD2 and C-MAD2 have been determined, providing a static yet detailed view of their three-dimensional architecture. mdpi.com These structures have been fundamental for further computational studies.

Fluorescence Recovery After Photobleaching (FRAP): FRAP experiments in living cells have revealed the dynamic nature of MAD2 at kinetochores. These studies have shown that there are two pools of MAD2 at kinetochores: a more stable pool corresponding to the MAD1-C-MAD2 complex and a rapidly exchanging pool. pnas.org This dynamic exchange is crucial for the catalytic conversion of O-MAD2 to C-MAD2.

Conformation-Specific Antibodies: Researchers have developed antibodies that can specifically recognize different MAD2 conformers. pnas.orgosti.gov These tools are invaluable for probing the conformational dynamics of MAD2 within the cellular environment. pnas.orgosti.gov

Cellular and Molecular Biology Techniques

A variety of cellular and molecular biology techniques have been employed to dissect the function of MAD2 within the cell.

Genetic Manipulation (e.g., Gene Knockout, RNA Interference, CRISPR)

Gene Knockout: Studies using mouse models have demonstrated that MAD2 is essential for embryonic development. pnas.orgatlasgeneticsoncology.orgbiologists.com MAD2 knockout mice exhibit widespread apoptosis and die early in embryogenesis. pnas.orgbiologists.com Conditional knockout approaches in mouse oocytes have further shown that while MAD2 is not essential for fertility under normal conditions, it becomes critical for preventing chromosome mis-segregation under stress. biologists.com The generation of cell lines lacking the MAD2 gene has established that mammalian cells can survive without a functional spindle checkpoint, particularly when the p53 tumor suppressor pathway is also inactivated. pnas.org

CRISPR/Cas9: The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing of the MAD2 gene. scbt.comscbt.com This technology allows for the creation of specific knockout mutations in cell lines and organisms to study the resulting phenotypes. scbt.comscbt.comed.goved.gov CRISPR/Cas9-based knockout screens are also being used to identify genes that are essential for the survival of aneuploid cells with high levels of MAD2. researchgate.net

Genetic Manipulation TechniqueOrganism/Cell TypeKey Findings
Gene Knockout MouseEssential for embryonic viability; loss leads to apoptosis. pnas.orgatlasgeneticsoncology.orgbiologists.com
Mouse OocytesDispensable for fertility but crucial for preventing aneuploidy under stress. biologists.com
RNA Interference (RNAi) Human cells, Drosophila S2 cellsAbrogates the spindle assembly checkpoint, causing premature anaphase and chromosome mis-segregation. pnas.orgnih.govplos.orgplos.org
Non-small cell lung cancer cellsInduces apoptosis. nih.gov
CRISPR/Cas9 VariousEnables precise gene knockout to study MAD2 function. scbt.comscbt.comed.goved.gov

Overexpression and Dominant-Negative Mutants

Overexpression: Overexpression of MAD2 in transgenic mice has been shown to promote the development of a wide range of cancers. nih.govcshl.edu This is associated with chromosomal instability, including chromosome breaks and gains or losses of whole chromosomes. nih.govcshl.eduresearchgate.net In cultured cells, MAD2 overexpression leads to a prolonged mitotic arrest. nih.govnih.gov

Dominant-Negative Mutants: The use of dominant-negative MAD2 mutants has been a valuable strategy to inhibit the function of endogenous MAD2. pnas.org These mutants often work by sequestering binding partners or interfering with the conformational changes necessary for MAD2 activation. For example, phospho-mimicking mutants of MAD2, which cannot bind to its partners MAD1 or CDC20, act in a dominant-negative fashion to abrogate the spindle checkpoint. pnas.orgpnas.orgembopress.org These studies have been crucial in understanding the mechanisms of MAD2 regulation and function. pnas.orgpnas.orgembopress.org

Experimental ApproachModel SystemKey Findings
Overexpression Transgenic MiceInduces tumorigenesis and chromosomal instability. nih.govcshl.eduresearchgate.net
Cultured CellsCauses a prolonged mitotic delay. nih.govnih.gov
Dominant-Negative Mutants Human CellsInhibit the spindle assembly checkpoint by interfering with endogenous MAD2 function. pnas.orgpnas.orgembopress.org

Live-Cell Imaging and Immunofluorescence Microscopy

Live-Cell Imaging: Real-time imaging of fluorescently tagged MAD2 in living cells has provided unprecedented insights into its dynamic localization and behavior during mitosis. nih.govrupress.orgtandfonline.com These studies have visualized the recruitment of MAD2 to unattached kinetochores and its subsequent departure as chromosomes align at the metaphase plate. nih.govrupress.orgmolbiolcell.orgmst.edu FRAP measurements within these live-cell systems have quantified the turnover rate of MAD2 at kinetochores, supporting the "catalytic model" where unattached kinetochores act as sites for the conformational activation of MAD2. nih.govrupress.org

Immunofluorescence Microscopy: Immunofluorescence has been extensively used to visualize the subcellular localization of endogenous and tagged MAD2 protein. pnas.orgresearchgate.netnih.govbiorxiv.org This technique allows for the co-localization of MAD2 with other cellular structures and proteins, such as kinetochores, spindle poles, and microtubules. nih.govrupress.orgpnas.orgresearchgate.net For example, immunofluorescence has shown that in the absence of MAD2, there is abnormal spindle formation and premature degradation of cyclin B. pnas.orgresearchgate.net

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. nih.govembopress.orgaacrjournals.org By staining cells with a DNA-binding dye, researchers can quantify the proportion of cells in the G1, S, and G2/M phases of the cell cycle. This method has been instrumental in demonstrating the effects of MAD2 manipulation on cell cycle progression. For instance, cells depleted of MAD2 or expressing dominant-negative mutants often fail to arrest in mitosis when treated with spindle poisons, a phenotype that is readily quantifiable by flow cytometry. embopress.orgaacrjournals.org

Computational and Modeling Approaches

Molecular Dynamics (MD) Simulations: Computational approaches, particularly molecular dynamics simulations, have become indispensable for studying the conformational dynamics of MAD2 at an atomic level. mdpi.comnih.govresearchgate.netacs.org These simulations can model the transition between the open and closed states of MAD2, a process that is difficult to capture experimentally. mdpi.comnih.gov MD simulations have provided insights into the intermediate structures and the allosteric networks that govern this conformational change. mdpi.comnih.govresearchgate.net

Modeling of Spindle Assembly Checkpoint Dynamics: Mathematical modeling has been used to understand the systems-level properties of the spindle assembly checkpoint. These models incorporate experimentally derived parameters, such as protein concentrations and reaction rates, to simulate the behavior of the checkpoint network. researchgate.net Such models can help to explain how the checkpoint is activated and silenced and can generate testable hypotheses about its regulation. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone for studying the structural dynamics of MAD2, particularly its transition between the inactive open (O-Mad2) and active closed (C-Mad2) conformations. biorxiv.orgresearchgate.net This metamorphic transformation is central to its ability to bind to and inhibit the anaphase-promoting complex/cyclosome (APC/C) via its activator, Cdc20. biorxiv.orgnih.gov

MD simulations model the physical movements of atoms and molecules over time, allowing researchers to explore the free energy landscape and folding pathways of MAD2. mdpi.com Both conventional MD (cMD) and targeted MD (TMD) simulations have been employed to elucidate the transition mechanism. researchgate.netmdpi.com cMD simulations of the individual O-Mad2 and C-Mad2 states have been used to confirm their stability, while TMD simulations can be used to drive the transition from one state to another, revealing potential intermediate structures and pathways. researchgate.netmdpi.com

Detailed research findings from MD simulations have illuminated the intricate series of events during the O- to C-Mad2 conversion. This process involves substantial remodeling of the N-terminal β1 strand and the C-terminal region, which contains the β7/β8 hairpin. biorxiv.orgnih.gov Simulations suggest that the transition is initiated by the transient unfolding of the β7/β8 hairpin, which exposes a nascent binding site for the Mad2-Interacting Motif (MIM) of proteins like Cdc20. biorxiv.orgnih.gov The binding of the MIM peptide is thought to lower the kinetic barrier for the full conversion. biorxiv.org The process involves the β1 strand traversing through the β5-αC loop, a prerequisite for the translocation of the β7/8 sheet. mdpi.com An intermediate structure has been identified where the β6 strand is exposed, creating a favorable conformation for binding to Cdc20. researchgate.netmdpi.com Analysis techniques such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Principal Component Analysis (PCA) are used to quantify these conformational changes and identify the most dynamic regions of the protein. researchgate.netnih.govambermd.org

Study Focus Simulation Type Software/Force Field Simulation Time Key Findings Reference(s)
O-Mad2 to C-Mad2 TransitionConventional MD & Targeted MDAMBER / AMBER99SB4 ns (TMD), not specified (cMD)Identified an intermediate with an exposed β6 strand; transition involves unfolding of the β7/8 sheet and movement of the β6/4/5 sheet. researchgate.netmdpi.com
O-Mad2 DynamicsStandard MDAMBER / ff14SB, TIP3P water50 ns, extended to 708.44 nsUtilized PCA and tICA to analyze energy landscapes and identify conformational substates. ambermd.org
Cdc20MIM-promoted ConversionMD SimulationsNot specified5.4 µs total (6 x 0.9 µs)Showed that the β7/β8 hairpin transiently unfolds to expose the MIM-binding site; MIM binding orchestrates sequential conformational changes. biorxiv.orgnih.gov
Folding PathwaysCoarse-grained MD (Dual-basin structure-based model)Not specifiedNot specifiedRevealed multiple intermediates and pathways for folding into alternate O- and C-forms; highlighted long-range communication between N and C termini.

In silico Structure Prediction and Docking

In silico structure prediction and molecular docking are essential computational techniques for understanding MAD2's three-dimensional structure and its interactions with various binding partners, including proteins and small molecules.

Structure Prediction: The existence of MAD2 in multiple, stable conformations (O-Mad2, C-Mad2, and an intermediate I-Mad2) makes it a classic example of a metamorphic protein. chemrxiv.org Advanced structure prediction tools, most notably AlphaFold2, have been tested for their ability to predict these distinct folds from the primary amino acid sequence. chemrxiv.orgbiorxiv.org While early versions of AlphaFold2 struggled to predict multiple conformations, recent studies have shown that by modifying the input multiple sequence alignment (MSA)—for instance, by clustering sequences based on similarity—AlphaFold2 can successfully sample and predict the different states of MAD2 with high confidence. biorxiv.org For example, one study demonstrated that AlphaFold2 accurately predicted the "intermediate" (I-Mad2) conformation, achieving a high TM-score (a measure of structural similarity) of over 0.97 when compared to the experimentally determined structure. chemrxiv.org The predicted structures are validated using metrics like the predicted Local Distance Difference Test (pLDDT) score from AlphaFold2 itself, and by comparing them to known experimental structures from the Protein Data Bank (PDB) using tools like PROCHECK for stereochemical quality assessment. chemrxiv.org

Molecular Docking: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to study how MAD2 interacts with its biological partners and to screen for potential inhibitors.

Protein-Protein Docking: This is used to model the interaction between MAD2 and its binding partners, such as Mad1, Cdc20, and the ubiquitin-like modifier FAT10. embopress.orgnih.gov These studies help identify the key amino acid residues at the interface of the protein complex. For example, docking studies have been crucial in understanding how the Mad2-Interacting Motif (MIM) present in proteins like Mad1 and Cdc20 binds to a pocket on C-Mad2. embopress.org

Protein-Ligand Docking: This approach is used in virtual screening to identify small molecules that could potentially inhibit the function of MAD2 by disrupting critical protein-protein interactions. researchgate.net For instance, the anticancer drug Pixuvri was identified as a potential MAD2 inhibitor through a docking study, showing a strong binding affinity with a docking score of -9.21 kcal/mol. researchgate.net Similarly, a small molecule inhibitor, M2I-1, was identified through a fluorescence polarization-based screen and its binding mode was further analyzed using computational methods. These studies provide a basis for the rational design of therapeutic agents targeting the spindle assembly checkpoint.

Interaction Type MAD2 Partner/Ligand Docking Software/Method Key Finding / Binding Affinity PDB ID(s) Used Reference(s)
Protein-LigandPixuvriHTVS, SP, and XP docking (Schrödinger)Docking Score: -9.21 kcal/mol; MMGBSA: -53.87 kcal/mol. Interacts with key residues like ILE155, THR157, LYS159, and LEU161.2VFX researchgate.net
Protein-ProteinFAT10GRAMM-X Protein-Protein Docking ServerProvided a model for the binding interaction, suggesting a role in modulating tumorigenesis.2V64
Protein-ProteinMad1 / Cdc20Not specifiedRevealed that Mad1 and Cdc20 share a similar binding mechanism to MAD2 via a consensus motif.1KLQ nih.gov
Protein-LigandM2I-1 (Mad2 inhibitor-1)Computational analysesProposed to disturb conformational dynamics of MAD2 critical for Cdc20 complex formation.Not specified
Structure PredictionO-Mad2, C-Mad2, I-Mad2AlphaFold2 (with MSA clustering)Successfully predicted the I-Mad2 conformation (TM-score > 0.97) and could sample both O- and C-states.Not applicable chemrxiv.orgbiorxiv.org

Future Directions and Research Perspectives

Unresolved Questions in MAD2 Protein Conformational Dynamics

The this compound is a "metamorphic" protein, existing in two distinct stable conformations: an inactive open (O-Mad2) and an active closed (C-Mad2) state. semanticscholar.org The transition between these states is critical for its function in the spindle assembly checkpoint. semanticscholar.orgnih.gov However, the precise molecular dynamics and the allosteric network governing this transformation remain incompletely understood. semanticscholar.org

Key unresolved questions that future research aims to address include:

The High-Energy Intermediate State: Experimental data suggest the existence of a transient, high-energy intermediate conformation during the O-Mad2 to C-Mad2 conversion that is favorable for binding to its target, Cdc20. semanticscholar.org Characterizing the structure and dynamics of this intermediate is crucial for a complete understanding of MAD2 activation.

The Allosteric Network: While molecular dynamics simulations have begun to reveal the communication pathways between different regions of the protein during the conformational change, a more detailed map of the allosteric network is needed. semanticscholar.orgnih.gov This includes identifying the key residues and structural elements that mediate the long-range communication necessary for the transition.

Regulation of Conformational Switching: The mechanisms by which other proteins and cellular signals modulate the rate of Mad2 interconversion are still being investigated. upenn.edu Understanding how these factors influence the equilibrium between the O-Mad2 and C-Mad2 states will provide deeper insights into the regulation of the spindle assembly checkpoint. upenn.edu

Elucidation of Novel this compound Interactors and Pathways

While the interaction of MAD2 with core spindle assembly checkpoint proteins like Mad1 and Cdc20 is well-documented, there is growing evidence that MAD2's interactome is far more extensive. nih.gov Identifying these novel binding partners and the pathways they regulate is a significant area for future exploration.

Recent studies have already begun to uncover unexpected interactions:

Metalloprotease-Disintegrins: The cytoplasmic domains of tumour necrosis factor alpha convertase (TACE) and MDC9 have been shown to interact with MAD2 and a novel MAD2-related protein, MAD2β, respectively. uniprot.orgresearchgate.net This suggests a potential link between metalloprotease-disintegrins and cell cycle control or previously unknown functions for MAD2. uniprot.orgresearchgate.net

Translocated Promoter Region (Tpr): Tpr, a component of the nuclear pore complex, has been identified as a novel MAD2-interacting protein that also binds to Mad1. sdbonline.orgdoi.org This interaction is important for the localization of Mad1 and Mad2 and for the activation of the spindle checkpoint. sdbonline.orgdoi.org

FAT10: The ubiquitin-like modifier protein FAT10 has been shown to interact with MAD2, and this interaction is critical for FAT10-induced tumor progression. pnas.org

Mass spectrometry analyses and other high-throughput screening methods will be instrumental in systematically identifying new MAD2 interactors. ed.ac.uk Elucidating these novel pathways will likely reveal previously unappreciated roles for MAD2 in cellular function.

Further Exploration of Non-Canonical this compound Functions

Beyond its canonical role in the spindle assembly checkpoint, MAD2 is emerging as a protein with a diverse range of functions. These non-canonical roles are a key area of future research.

Examples of non-canonical functions include:

Meiotic Progression: In budding yeast, Mad2 has a non-checkpoint role in promoting the transition from prophase to metaphase I of meiosis, ensuring the correct orientation of homologous chromosomes. ed.ac.uknih.gov This function appears to be distinct from its role in the spindle checkpoint. ed.ac.uknih.gov

Translational Control: Studies in S. cerevisiae have uncovered a novel function for Mad2p in stimulating the translation of S-phase cyclin mRNAs. nih.gov This suggests a direct role for MAD2 in protein synthesis, which may be conserved in other organisms. nih.gov

DNA Damage Response, Apoptosis, and Senescence: There are reports suggesting that MAD2 may function as an oncogene or a modulator of the DNA damage response in the non-mitotic phases of the cell cycle. researchgate.net It has also been implicated in apoptosis and senescence signaling pathways. researchgate.net

Interaction with Cellular Receptors: MAD2 is known to interact with proteins unrelated to the spindle assembly checkpoint, such as the insulin (B600854) receptor and estrogen receptor β. nih.gov The functional consequences of these interactions are yet to be fully explored.

Further investigation into these non-canonical roles will provide a more comprehensive understanding of MAD2's contribution to cellular homeostasis and disease.

Understanding Context-Dependent Roles in Disease Progression

The dysregulation of MAD2 expression is a frequent event in various cancers, but its role in tumor progression is complex and appears to be highly context-dependent. researchgate.netnumberanalytics.com Future research will focus on dissecting these context-specific functions to better understand its role as both a tumor suppressor and an essential gene for cell viability.

Key areas of investigation include:

Dosage-Dependent Effects: The levels of this compound can have dramatically different outcomes. While haploinsufficiency (loss of one copy) can lead to chromosomal instability and promote tumorigenesis, a severe reduction in MAD2 levels can cause mitotic failure and cell death. nih.govpnas.org Understanding the precise thresholds of MAD2 expression that dictate these opposing fates is critical.

Tumor-Type Specificity: The prognostic significance of MAD2 expression varies across different cancer types. For instance, high MAD2 expression is often associated with a poor prognosis in many cancers, but in ovarian cancer, reduced levels are linked to a poorer outcome. nih.gov Investigating the molecular mechanisms underlying these tumor-specific differences is a priority.

Interaction with Tumor Suppressor Pathways: MAD2 expression is regulated by major tumor suppressor pathways, including those involving Rb and p53. nih.gov Inhibition of these pathways can lead to MAD2 overexpression, which is a critical mediator of the resulting chromosomal instability and tumor progression. nih.gov Further dissecting these regulatory networks will provide insights into the early stages of cancer development.

Therapeutic Targeting: The dual role of MAD2 presents both opportunities and challenges for therapeutic intervention. Inhibiting MAD2 could be a strategy to induce mitotic catastrophe in cancer cells, but this approach must be carefully considered due to the essential role of MAD2 in normal cells. numberanalytics.compnas.org Future research will aim to identify therapeutic windows and strategies to selectively target MAD2-overexpressing cancer cells.

Q & A

Q. What experimental methodologies are recommended for validating MAD2 protein expression in cancer tissues, and how can contradictory mRNA-protein expression data be addressed?

Immunohistochemistry (IHC) is widely used to assess this compound levels in cancer tissues . However, discrepancies between mRNA and protein expression (e.g., increased MAD2 mRNA but unchanged protein levels post-knockdown) may arise due to post-transcriptional regulation or antibody specificity issues. To resolve this, combine IHC with Western blotting for quantitative protein validation and use siRNA knockdown followed by RT-qPCR to confirm transcriptional changes . For systematic validation, include negative controls and replicate experiments across multiple cell lines to account for tissue-specific variability .

Q. How can researchers design a systematic review to investigate MAD2's role in cancer, given limited literature availability?

A PRISMA-guided approach is critical. Start by searching PubMed, Scopus, and Web of Science with terms like "MAD2 AND cancer AND (expression OR prognosis)". Filter results using inclusion criteria (e.g., human studies, IHC/RNA-based assays) and exclude non-relevant articles. Tools like EndNote can manage duplicates. For example, a 2021 review identified 26 studies after screening 295 articles, focusing on MAD2's association with tumorigenesis and survival . Address limited data by broadening search terms to include related pathways (e.g., spindle assembly checkpoint) or conducting meta-analyses .

Q. What are the key considerations when interpreting MAD2 expression levels as a prognostic biomarker in cancer?

MAD2's prognostic value is context-dependent. In ovarian cancer, high MAD2 correlates with better survival (pooled HR = 0.50), whereas in other cancers (e.g., gastric, colorectal), elevated MAD2 associates with poor outcomes (HR = 1.59) . Use stratified meta-analyses to account for cancer type and validate findings with independent cohorts. Include covariates like tumor stage and treatment history to minimize confounding .

Advanced Research Questions

Q. How can computational methods like AlphaFold2 and graph neural networks improve MAD2 structure-function studies and functional annotation?

AlphaFold2 predicts MAD2's conformational states (e.g., open [O-MAD2] vs. closed [C-MAD2]) with high accuracy, aiding in understanding its role in the spindle checkpoint . For functional annotation, tools like PANDA2 leverage graph neural networks to model Gene Ontology (GO) hierarchies, predicting MAD2's molecular functions (e.g., "spindle checkpoint signaling") and cellular components (e.g., "kinetochore") from sequence data . Validate predictions with in vitro assays (e.g., co-immunoprecipitation for protein interactions) .

Q. What strategies reconcile contradictory findings in meta-analyses of MAD2's role in cancer progression?

Contradictions often stem from tissue-specific effects. For example, ovarian cancer exhibits inverse MAD2-survival correlations compared to other cancers . Address this by:

  • Performing subgroup analyses by cancer type.
  • Assessing MAD2's interaction with pathways like TLR4/MyD88 in chemoresistance .
  • Incorporating single-cell RNA-seq data to resolve heterogeneity within tumor samples.

Q. How can advanced conformational analysis (e.g., PCA, tICA, Markov State Models) elucidate MAD2's dynamic structural changes?

Molecular dynamics simulations combined with PCA/tICA reduce MAD2's conformational landscape into low-dimensional components, identifying metastable states (e.g., active vs. inactive conformers). Markov State Models quantify transition probabilities between states, revealing kinetic bottlenecks in MAD2-Cdc20 binding . Use PyEMMA or CPPTRAJ for trajectory clustering and visualization. Experimental validation via cryo-EM or fluorescence resonance energy transfer (FRET) is recommended .

Q. What experimental approaches validate miRNA-mediated regulation of MAD2 in cancer, and how can off-target effects be minimized?

miRNA-19a post-transcriptionally regulates MAD2 in gastric cancer by binding its 3'UTR . To validate:

  • Transfect miRNA mimics/inhibitors and measure MAD2 mRNA (RT-qPCR) and protein (Western blot).
  • Use luciferase reporters with wild-type/mutant MAD2 3'UTR to confirm direct targeting.
  • Mitigate off-target effects via CRISPR/Cas9 knockout of the miRNA and rescue experiments.

Q. How do MAD2 mutations alter spindle checkpoint activity, and what computational models predict their functional impact?

QSAR models trained on 23 MAD2 mutants identify residues critical for Cdc20 binding and conformational switching (e.g., mutations disrupting O-MAD2 to C-MAD2 transitions) . Validate predictions with in vitro binding assays (e.g., surface plasmon resonance) and mitotic timing assays in MAD2-depleted cells complemented with mutant constructs .

Methodological Guidance

Q. What statistical frameworks are optimal for analyzing MAD2's genetic variability in unreplicated experimental designs?

In unreplicated setups (e.g., type 2 modified augmented design), use mixed-effects models to partition variance into genetic and environmental components. Adjust for spatial heterogeneity via nearest-neighbor analysis or spatial autocorrelation models . For survival data, employ Cox proportional hazards models with MAD2 expression as a time-dependent covariate .

Q. How can researchers leverage "People Also Ask" (PAA) data to identify emerging MAD2 research trends?

Use Semrush or Google’s PAA to extract queries like "MAD2 conformational changes" or "MAD2 cancer meta-analysis". Cluster questions into themes (e.g., structural biology, clinical prognosis) and prioritize gaps (e.g., "Why does MAD2 have opposite roles in ovarian vs. other cancers?") . Integrate findings into hypothesis-driven studies or review articles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.